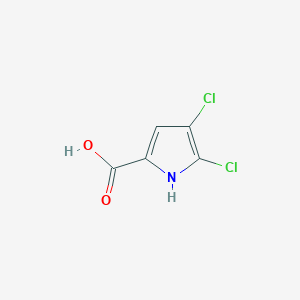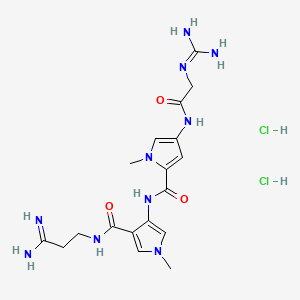
4,5-二氯-1H-吡咯-2-羧酸
描述
4,5-Dichloro-1H-pyrrole-2-carboxylic acid is a chemical compound with the CAS Number: 39209-94-4 . It has a molecular weight of 179.99 and its IUPAC name is 4,5-dichloro-1H-pyrrole-2-carboxylic acid . It is a solid substance and is typically stored at 4°C .
Molecular Structure Analysis
The linear formula of 4,5-Dichloro-1H-pyrrole-2-carboxylic acid is C5H3Cl2NO2 . The InChI code provides a standard way to encode the molecular structure using text .Physical And Chemical Properties Analysis
4,5-Dichloro-1H-pyrrole-2-carboxylic acid is a solid substance . It is typically stored at 4°C .科学研究应用
可持续化学
4,5-二氯-1H-吡咯-2-羧酸: 正在被探索作为一种源自可持续原料的构建块。 研究人员已经开发了一种从纤维素和几丁质基原料合成吡咯-2-羧酸 (PCA) 的方案 。这种方法对向可持续化学的转变意义重大,利用可再生资源生产有价值的化学品。
药物化学
在药物化学领域,吡咯衍生物,包括那些源自 PCA 的衍生物,因其潜在的治疗特性而受到研究。 例如,某些衍生物已显示出对癌细胞系的细胞毒活性 ,表明 PCA 作为合成生物活性化合物的先驱的作用。
杂环的合成
PCA 是合成各种杂环化合物的中间体。 Paal-Knorr 吡咯合成是一种这样的方法,其中可以利用 PCA 来创建 N-取代的吡咯,这些吡咯在药物和农用化学品中具有价值 。
生物可再生原料
从生物可再生原料(如纤维素和几丁质)合成 PCA 是减少化工行业碳强度的步骤。 该过程与全球利用生物基材料进行化学生产的努力相一致 。
属性
IUPAC Name |
4,5-dichloro-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2/c6-2-1-3(5(9)10)8-4(2)7/h1,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMMKOBJLQMWLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585419 | |
| Record name | 4,5-Dichloro-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39209-94-4 | |
| Record name | 4,5-Dichloro-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient method for synthesizing 4,5-Dichloro-1H-pyrrole-2-carboxylic acid derivatives?
A1: Current research suggests that reacting N-benzyl-5-oxoproline esters with phosphorus pentachloride (PCl5) offers the most effective pathway to synthesize 4,5-dichloro-1H-pyrrole-2-carboxylic acid derivatives [, ]. This reaction proceeds through a series of chlorinated intermediates, ultimately yielding the desired product.
Q2: Why are 4,5-Dichloro-1H-pyrrole-2-carboxylic acid derivatives of interest to researchers?
A2: These compounds serve as valuable precursors in the synthesis of pyoluteorin-type compounds [, ]. Pyoluteorins exhibit diverse biological activities, making them attractive targets for further research and potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1368694.png)





